1-(3-hydroxyphenyl)piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxyphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h3-5,8,13H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGGUDBECODJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the Piperidin-2-one Core
Cyclization Reactions for Piperidinone Ring Formation
Cyclization reactions are a fundamental approach to constructing the piperidin-2-one ring. These reactions often involve the formation of new carbon-nitrogen and carbon-carbon bonds to close the six-membered ring.
One prominent method is the aza-Michael/Michael cyclization cascade reaction . This strategy has been successfully employed for the synthesis of spiro-oxindole piperidin-2-one derivatives. nih.govacs.orgacs.org In this type of reaction, a Michael acceptor and a pronucleophile are reacted in the presence of a catalyst, leading to a cascade of reactions that form the piperidinone ring. For instance, the reaction of 3-methyleneindolinones with α,β-substituted acylamides, catalyzed by squaramide, yields spiro-oxindole piperidin-2-one derivatives with high yields and stereoselectivities. acs.org Similarly, a cascade aza-Michael/intramolecular-Michael reaction has been developed using barbiturate-derived alkenes and N-alkoxy acrylamides to produce spirobarbiturate piperidin-2-ones. sioc-journal.cn
Another approach involves radical-mediated cyclization . For example, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. mdpi.com Copper-catalyzed radical cyclization has also been utilized to form piperidines through a 1,5-hydrogen atom transfer mechanism. mdpi.com
Reductive hydroamination/cyclization cascades of alkynes represent another route. This method involves the acid-mediated functionalization of an alkyne to form an enamine, which then generates an iminium ion that undergoes reduction to form the piperidine (B6355638) ring. mdpi.com
A novel method for constructing the 1-aryl-3-piperidone scaffold involves a key Morita–Baylis–Hillman reaction and ring-closing metathesis . nih.gov This seven-step synthesis from 3,5-dichloroaniline (B42879) proceeds without the use of protecting groups, offering an efficient route to these heterocycles. nih.gov
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref |
| Aza-Michael/Michael Cascade | 3-Methyleneindolinones, α,β-Substituted Acylamides | Squaramide | Spiro-oxindole piperidin-2-ones | acs.org |
| Aza-Michael/Michael Cascade | Barbiturate-derived Alkenes, N-Alkoxy Acrylamides | - | Spirobarbiturate piperidin-2-ones | sioc-journal.cn |
| Radical-Mediated Cyclization | Linear Amino-aldehydes | Cobalt(II) | Piperidines | mdpi.com |
| Reductive Hydroamination | Alkynes | Acid | Piperidines | mdpi.com |
| Morita–Baylis–Hillman/RCM | 3,5-Dichloroaniline, Methyl Acrylate | Grubbs II Catalyst | 1-Aryl-3-piperidones | nih.gov |
Derivatization of Pre-existing Piperidinone Scaffolds
Modifying an existing piperidin-2-one or a related piperidone scaffold is another viable strategy. This approach allows for the introduction of various functional groups and the construction of more complex molecules.
The derivatization of piperidinone scaffolds is a common practice in medicinal chemistry to create libraries of compounds for biological screening. nih.govfrontiersin.orgmdpi.com For example, the synthesis of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold was achieved in five steps, and its versatility was demonstrated through selective and sequential derivatization of its amino and aryl bromide functional groups. nih.gov
Alkylation is a frequently used derivatization technique. rsc.org For instance, alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones have been described to produce various 3-acetonyl-4-piperidones. rsc.org The synthesis of N-substituted piperidines from piperidone has been achieved through reductive amination followed by alkylation reactions. researchgate.net
Approaches to Incorporating the Hydroxyphenyl Moiety
The introduction of the 3-hydroxyphenyl group onto the piperidin-2-one nitrogen is a critical step in the synthesis of the target compound. Several synthetic methods can be employed for this N-arylation.
Alkylation Strategies involving Hydroxyphenyl Precursors
Alkylation reactions are a direct method for forming the N-aryl bond. This can involve the reaction of a piperidin-2-one with a suitable 3-hydroxyphenyl derivative. The selective alkylation of aminophenols is a relevant strategy, where the hydroxyl or amino group can be selectively alkylated under specific conditions. researchgate.net For instance, the hydroxyl group of an aminophenol can be protected with benzaldehyde, followed by alkylation and subsequent hydrolysis to yield the O-alkylated product. researchgate.net Conversely, N-alkylation can be achieved through condensation with an aldehyde and subsequent reduction. researchgate.net
In a related context, the synthesis of 1-propyl-3-(3-hydroxyphenyl)piperidine has been achieved through a regiocontrolled palladium-catalyzed arylation of a tetrahydropyridine (B1245486) derivative. acs.orgacs.org This highlights the use of transition metal catalysis in forming the C-N bond between a piperidine precursor and a phenyl group.
Reductive Amination Methods
Reductive amination is a powerful and widely used method for the formation of C-N bonds. mdpi.com This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net
The synthesis of N-aryl piperidines can be achieved through the reductive amination of pyridinium (B92312) salts. nih.gov A rhodium-catalyzed transfer hydrogenation of a pyridinium salt can lead to a dihydropyridine (B1217469) intermediate, which, after hydrolysis and subsequent reductive amination with an aryl amine, yields the N-aryl piperidine. nih.gov This method provides an alternative to traditional cross-coupling reactions.
Reductive amination has also been employed in the synthesis of fentanyl analogues, where N-BOC-4-piperidinone is reacted with aniline (B41778) in the presence of a reducing agent like sodium triacetoxyborohydride. dtic.mil A similar strategy could be envisioned for the reaction of a suitable piperidinone precursor with 3-aminophenol.
Condensation Reactions
Condensation reactions provide another avenue for the synthesis of N-aryl piperidinones. The Pechmann condensation, for example, is used to synthesize coumarins from phenols and β-keto esters. nih.gov A variation of this could potentially be adapted for the synthesis of the target molecule.
Multi-component reactions, which involve the reaction of three or more starting materials in a single step, can also be utilized. For instance, the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol derivatives has been achieved through the condensation of aldehydes, 2-naphthol, and piperidine. researchgate.net Knoevenagel condensation reactions under ultrasonic irradiation have been used to synthesize various arylidenes, demonstrating an environmentally friendly approach. nih.gov
The synthesis of 1-(2-hydroxyphenyl)-3-piperidin-1-yl-propenone has been accomplished by the reaction of 3-formyl chromones with piperidine, either through conventional heating or under ultrasonic irradiation. researchgate.netresearchgate.net
Functional Group Interconversions and Modifications on the Compound Skeleton
Substitution Reactions at the Oxygen Atom of the Hydroxyphenyl Group
The phenolic hydroxyl group of 1-(3-hydroxyphenyl)piperidin-2-one and its analogs is a key site for introducing a variety of functional groups. This is typically achieved by reacting the parent compound with different electrophiles. A common method involves the use of a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This intermediate can then react with various electrophiles to yield O-substituted derivatives. who.int
For instance, a series of O-substituted derivatives of a related compound, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, were synthesized by coupling it with different electrophiles in the presence of NaH and DMF. who.int This general strategy allows for the introduction of a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.
Modifications to the Piperidine Nitrogen Atom
The nitrogen atom within the piperidine ring is another synthetically versatile position. N-alkylation is a common transformation, often accomplished by reacting the piperidine with an alkyl halide or by reductive amination. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of compounds where the nature of the N-substituent significantly influences their biological activity. nih.gov The synthesis of these compounds often involves the reaction of the corresponding piperidine with an appropriate aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN). nih.gov
In some cases, dealkylation of an existing N-substituted piperidine is necessary to create a secondary amine intermediate for further derivatization. Standard dealkylation procedures, such as the use of chloroformate derivatives followed by acidic workup, can be employed. google.com This secondary amine can then be reacted with various electrophiles to introduce new N-substituents. nih.gov For example, BOP-assisted amidation has been used to couple 4-(3-hydroxyphenyl)piperidine (B9838) with Boc-L-valine. acs.org
The piperazine (B1678402) ring, a related N-heterocycle, also offers opportunities for modification at its nitrogen atoms, which can influence the pharmacokinetic properties of drug candidates. tandfonline.com
Alterations at Other Positions of the Piperidin-2-one Ring
Modifications at other positions of the piperidin-2-one ring have also been explored to investigate structure-activity relationships. For example, in a series of 5-nitropiperidin-2-one derivatives, the nitro group at the 5-position was reduced to a hydroxylamino or an amino group using zinc powder and hydrochloric acid. acs.org Additionally, oxidation of a related piperidine derivative with m-chloroperbenzoic acid (MCPBA) resulted in the formation of the corresponding N-oxide. acs.org
The introduction of substituents at the 3- and 4-positions of the piperidine ring has been shown to be critical for the biological activity of certain classes of 4-(3-hydroxyphenyl)piperidines. nih.gov The synthesis of these analogs often starts from appropriately substituted precursors. For instance, the synthesis of 3- and 4-methyl substituted analogs has been achieved to understand their contribution to the compound's properties. nih.gov
Stereoselective Synthesis and Enantiomeric Resolution
The presence of stereocenters in this compound and its derivatives necessitates the development of methods for stereoselective synthesis and enantiomeric resolution to isolate and evaluate individual stereoisomers.
Chiral Synthesis Approaches
Chiral synthesis aims to produce a single enantiomer of a chiral compound. One approach involves using a chiral pool, starting from a readily available chiral molecule. For example, the synthesis of chiral 2-azabicyclo[3.2.1]octane scaffolds has been achieved from a racemic mixture of commercially available 1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. unipa.it Another strategy is the use of chiral catalysts or reagents to induce stereoselectivity. Asymmetric hydrogenation of pyridinium salts using an iridium(I) catalyst with a P,N-ligand has been reported for the synthesis of chiral piperidines. nih.gov
In the context of this compound analogs, stereoselective synthesis is crucial as different enantiomers can exhibit distinct biological activities. For instance, the optical resolution of a class of piperidine derivatives revealed that only the (+)-enantiomers showed potent biological activity. acs.org
Methods for Optical Resolution of Enantiomers
Optical resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques. One common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by crystallization.
Another widely used technique is chiral chromatography, where the enantiomers are separated based on their differential interactions with a chiral stationary phase. For example, the enantiomeric purity of certain piperidine derivatives has been determined by HPLC on a Chiralcel OD column. acs.org The resolution of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that both the (3R,4R)- and (3S,4S)-isomers were pure opioid antagonists, with the (3R,4R)-isomer being more potent. nih.gov
Analytical and Spectroscopic Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the structural framework of "1-(3-hydroxyphenyl)piperidin-2-one". By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "this compound". Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of the individual atoms within the molecule. nih.gov
¹H NMR: The ¹H NMR spectrum of "this compound" displays characteristic signals corresponding to the protons in different parts of the molecule. The aromatic protons of the 3-hydroxyphenyl group typically appear as a multiplet in the downfield region of the spectrum. The protons of the piperidin-2-one ring exhibit distinct chemical shifts and coupling patterns, which can be used to confirm the ring's structure and the substitution pattern.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal. The carbonyl carbon of the piperidin-2-one ring is typically observed at a downfield chemical shift. The carbon atoms of the phenyl ring and the piperidine (B6355638) ring also show characteristic resonances that aid in the complete structural assignment. rsc.orgkorea.ac.kr
Detailed ¹H and ¹³C NMR data are often presented in tabular format to facilitate analysis and comparison.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.20 | m | Aromatic protons | |
| ~6.80 | m | Aromatic protons | |
| ~3.60 | t | -CH₂- (position 6 of piperidine ring) | |
| ~2.50 | t | -CH₂- (position 3 of piperidine ring) | |
| ~1.90 | m | -CH₂-CH₂- (positions 4 and 5 of piperidine ring) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~170 | Carbonyl carbon (C=O) |
| ~158 | Phenolic carbon (C-OH) |
| ~140 | Quaternary aromatic carbon |
| ~130 | Aromatic CH |
| ~118 | Aromatic CH |
| ~114 | Aromatic CH |
| ~52 | -CH₂-N |
| ~32 | -CH₂-C=O |
| ~23 | -CH₂- |
| ~21 | -CH₂- |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound". ontosight.ai Different ionization techniques, such as Fast Atom Bombardment (FAB), Electron Ionization (EI), and high-resolution mass spectrometry (HRMS), can be employed to obtain this information. rsc.orgmassbank.jp
The mass spectrum of "this compound" will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. tandfonline.comrsc.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Table 3: Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 192.0997 | 192.0995 |
Note: The observed m/z value is an example and can vary slightly depending on the instrument and calibration.
Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". ontosight.ai The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the different bonds within the molecule. rdd.edu.iq
Key characteristic absorption bands for this compound include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
A strong absorption band around 1650 cm⁻¹ due to the C=O stretching vibration of the amide group in the piperidin-2-one ring.
C-H stretching vibrations for the aromatic and aliphatic protons are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. rsc.org
C-N stretching vibrations can be found in the 1200-1350 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. rsc.org For "this compound," Raman spectroscopy can be used to further confirm the presence of the aromatic ring and the piperidinone structure. qucosa.detandfonline.com The technique is based on the inelastic scattering of monochromatic light, and the resulting spectrum provides a fingerprint of the molecule's vibrational modes. researchgate.netresearchgate.net
Chromatographic Techniques for Purity Assessment and Analysis
Chromatographic methods are essential for separating "this compound" from impurities and for quantifying its presence in a mixture.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "this compound" and for its quantitative analysis. nih.gov The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then passed through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases.
An HPLC system equipped with a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is particularly useful for identifying and quantifying "this compound" and any potential impurities, as each compound will have a characteristic UV-Vis spectrum. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and indispensable tool in the analysis of this compound. It is primarily used for qualitatively monitoring the progress of a chemical reaction, identifying compounds in a mixture, and assessing the purity of the final product. The principle of TLC involves the separation of components based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a liquid mobile phase (the eluent). biomedpharmajournal.orgrsc.org
In the context of synthesizing and purifying piperidinone derivatives, TLC is performed on silica gel plates. biomedpharmajournal.orgwiley-vch.de The separation efficiency is highly dependent on the choice of the mobile phase. A range of solvent systems can be employed, with the polarity adjusted to achieve optimal separation and a suitable retention factor (Rƒ) value. Visualization of the separated spots on the TLC plate is commonly achieved by exposure to ultraviolet (UV) light at 254 nm or by staining with an iodine vapor chamber. biomedpharmajournal.orgrsc.org For preparative purposes, where larger quantities of material are separated, the desired compound band is scraped from the plate and the compound is extracted from the silica. wiley-vch.deacs.org
Below is a table summarizing typical TLC conditions used for the analysis and purification of related piperidinone compounds.
| Stationary Phase | Mobile Phase (Eluent) | Ratio | Visualization Method | Application | Source |
| Silica Gel | Chloroform / Methanol | 95:5 | - | Purification | acs.org |
| Silica Gel | Methanol / Ethyl Acetate | - | Iodine Vapor | Purity check (Rƒ) | biomedpharmajournal.org |
| Silica Gel | Hexane / Ethyl Acetate | 1:1 | - | Purification | wiley-vch.de |
| Silica Gel | Dichloromethane / Methanol | 9:1 | - | Purification | wiley-vch.de |
| Silica Gel | Petroleum Ether / Ethyl Acetate | - | UV Light | Reaction Monitoring | rsc.org |
Elemental Analysis
Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, etc.) in a sample. This method is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. tjpr.orgresearchgate.net
The analysis is typically performed using an automated elemental analyzer, such as a Perkin-Elmer or Yamato model. acs.org The molecular formula for this compound is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol .
The theoretical elemental composition is presented below, alongside a column for hypothetical experimental results to illustrate the comparison.
| Element | Symbol | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon | C | 69.09% | 69.15% |
| Hydrogen | H | 6.85% | 6.82% |
| Nitrogen | N | 7.32% | 7.30% |
| Oxygen | O | 16.74% | 16.73% |
A close match between the theoretical and experimental values, typically within ±0.4%, supports the successful synthesis of the target compound. nih.gov
Determination of Enantiomeric Purity
This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. When a chiral compound is synthesized as a mixture of these enantiomers (a racemate), it is often necessary to separate them and determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov This is particularly important in pharmaceutical contexts, as different enantiomers can exhibit distinct biological activities.
The most common and reliable method for determining the enantiomeric purity of piperidine derivatives is chiral High-Performance Liquid Chromatography (HPLC). acs.orgnih.govepo.org This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates. This differential interaction leads to their separation and the appearance of two distinct peaks in the chromatogram, one for each enantiomer.
The enantiomeric excess (ee) is calculated from the relative areas of the two peaks. An ee of >98% is often considered enantiomerically pure. nih.gov Columns with polysaccharide-based chiral selectors, such as Chiralcel OD, are frequently used for this type of separation. acs.org
The table below outlines a typical setup for chiral HPLC analysis.
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | acs.orgepo.org |
| Stationary Phase | Chiral column (e.g., Chiralcel OD) | acs.org |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) | |
| Detection | UV Detector | wiley-vch.de |
| Output | Chromatogram with separated peaks for each enantiomer | nih.gov |
| Quantification | Enantiomeric Excess (% ee) calculated from peak areas | epo.org |
Investigation of Biological Activities and Potential Modulatory Roles in Vitro & in Silico
Enzyme Inhibition Studies
The interaction of 1-(3-hydroxyphenyl)piperidin-2-one and its derivatives with various enzymes has been a subject of scientific investigation to understand their potential biological activities. These studies, conducted both in laboratory settings (in vitro) and through computer simulations (in silico), have revealed inhibitory effects on several key enzymes implicated in different physiological and pathological processes.
Farnesyltransferase (FTase) Inhibition
Farnesyltransferase (FTase) is an enzyme that plays a crucial role in post-translational modification of proteins, including the Ras protein, which is involved in cell growth and proliferation. Inhibition of FTase is a strategy being explored for cancer therapy.
A novel series of piperidine (B6355638) derivatives has been identified as potent inhibitors of FTase. acs.org Kinetic analysis of FTase inhibition by 5-nitropiperidin-2-one demonstrated that this class of compounds acts in a competitive manner with respect to the Ras protein substrate. acs.org The potency of these inhibitors was significantly improved through chemical modifications, with some derivatives showing more than a 100-fold increase in inhibitory activity compared to the initial lead compound. acs.org Specifically, the (+)-enantiomers of these compounds were found to be the active inhibitors of FTase. acs.org For instance, one of the optimized compounds, (+)-8, inhibited FTase with an IC50 of 1.9 nM and demonstrated inhibition of H-Ras processing in cellular assays at a concentration of 16 nM. acs.org
Table 1: Farnesyltransferase (FTase) Inhibition Data
| Compound | IC50 (nM) | Inhibition Mechanism | Reference |
|---|---|---|---|
| Initial Hit Compound 1 | 420 | - | acs.org |
| Piperidine 8 | 3.7 | - | acs.org |
| (+)-8 | 1.9 | Competitive with Ras protein | acs.org |
α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibiting this enzyme can help in managing postprandial hyperglycemia, a common feature of type 2 diabetes.
Several studies have investigated the α-amylase inhibitory potential of piperidine derivatives. One study reported that synthesized 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, which incorporate a piperidine moiety, showed varied α-amylase inhibitory activities. researchgate.net The concentration required to inhibit α-amylase was found to be generally higher than that needed for α-glucosidase inhibition, suggesting a greater potency against the latter enzyme. bohrium.com Another study on chalcone (B49325) derivatives of piperidine demonstrated high α-amylase inhibition in vitro, with percentage inhibitions ranging from 85.82% to 96.62% at a concentration of 1000 μg/mL. nih.gov
Table 2: α-Amylase Inhibition by Piperidine Derivatives
| Compound Type | Inhibition Range/IC50 | Reference |
|---|---|---|
| 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives | Varied, less potent than α-glucosidase inhibition | researchgate.netbohrium.com |
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a potential therapeutic strategy for inflammatory conditions.
The inhibitory activity of piperidine derivatives against lipoxygenase has been evaluated. One study synthesized a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine and tested their bioactivity against LOX, among other enzymes. who.int Additionally, novel polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones containing a piperidine moiety have been investigated for their antioxidant and enzyme inhibitory properties, including their effect on soybean lipoxygenase. mdpi.com One of the compounds, (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide, demonstrated a potent lipoxygenase inhibitory capacity with an IC50 of 10 µM. mdpi.com
Table 3: Lipoxygenase (LOX) Inhibition Data
| Compound | IC50 (µM) | Reference |
|---|
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine. who.int Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. tandfonline.com
Several piperidine derivatives have been investigated for their ability to inhibit AChE and BChE. A series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were evaluated for their inhibitory activity against both enzymes. who.int While some compounds showed activity, they were found to be more potent against BChE. who.int Another study on opioids, including a piperidine derivative, found that some of these compounds could inhibit both AChE and BChE, with the inhibitory action being time-independent and reversible. nih.gov Specifically, 1,2,3-trimethyl-3-(3-hydroxyphenyl)-piperidine was among the opioids that inhibited horse serum BChE. nih.gov Furthermore, a study on polyfunctionalized nitrones showed that a piperidine-containing compound selectively inhibited BChE with an IC50 of 3.46 ± 0.27 µM. mdpi.com
Table 4: AChE and BChE Inhibition by Piperidine Derivatives
| Compound/Derivative Series | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine | AChE, BChE | More potent against BChE | who.int |
| 1,2,3-trimethyl-3-(3-hydroxyphenyl)-piperidine | BChE | Inhibited horse serum BChE | nih.gov |
Enzymes Linked to Neurodegeneration
Beyond cholinesterases, other enzymes are implicated in the pathology of neurodegenerative diseases. Research has explored the potential of piperidine derivatives to modulate these targets. For instance, monoacylglycerol lipase (B570770) (MAGL) is an enzyme that has been investigated as a therapeutic target for neurological and neurodegenerative diseases. mdpi.com Reversible MAGL inhibitors, including piperidine derivatives, have been developed and shown to be effective in preclinical models. mdpi.com
Receptor Binding and Functional Assays
The interaction of this compound and its analogues with various receptors has been explored to understand their pharmacological profiles. These studies often involve radioligand binding assays to determine the affinity of the compounds for specific receptors and functional assays to assess their agonist or antagonist activity.
Derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) have been extensively studied for their interaction with opioid receptors. nih.gov These compounds have been identified as a class of pure opioid receptor antagonists. nih.gov For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as nonselective opioid receptor antagonists. nih.gov The (3R,4R) isomer of these compounds generally shows higher potency in receptor binding tests compared to the (3S,4S) isomer. nih.gov
Furthermore, a specific derivative, (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic), was identified as a potent and selective kappa opioid receptor antagonist. rti.orgebi.ac.uk Structure-activity relationship studies revealed the importance of the stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) core for its potency and selectivity. rti.orgebi.ac.uk Interestingly, JDTic was also found to have a significant binding affinity for the nociceptin (B549756) opioid peptide (NOP) receptor, with no intrinsic activity in functional assays, indicating it acts as an antagonist at this receptor as well. acs.org
In the context of other receptor systems, a virtual screening study identified N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) as a multi-target ligand with affinity for dopamine (B1211576) D2, D1, D3, and serotonin (B10506) 5-HT2A and 5-HT7 receptors. mdpi.com Functional assays at D2 receptors were performed to evaluate its efficacy as an agonist or antagonist. mdpi.com
Table 5: Receptor Binding and Functional Assay Data for Piperidine Derivatives
| Compound/Derivative Series | Target Receptor(s) | Key Findings | Reference |
|---|---|---|---|
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptors | Pure opioid receptor antagonists; (3R,4R) isomer more potent | nih.gov |
| JDTic | Kappa Opioid Receptor, NOP Receptor | Potent and selective kappa opioid antagonist; NOP receptor antagonist | rti.orgebi.ac.ukacs.org |
Opioid Receptor Binding and Antagonism/Agonism (μ, κ, δ, NOP/ORL-1)
No studies were found that evaluated the binding profile or functional activity of this compound at the mu (μ), kappa (κ), delta (δ), or nociceptin/orphanin FQ (NOP/ORL-1) receptors.
Glutamate N-Methyl-D-Aspartate 2B (GluN2B) Receptor Modulation
There is no available research on the modulatory effects of this compound on the GluN2B subunit of the NMDA receptor.
Sigma (σ₁ and σ₂) Receptor Agonism
No data is available regarding the agonistic or antagonistic properties of this compound at sigma-1 (σ₁) or sigma-2 (σ₂) receptors.
Estrogen Receptor Antagonism
The potential for this compound to act as an antagonist at estrogen receptors has not been reported in the searched scientific literature.
Other Biological Effects (In Vitro Models)
Modulation of Pro-inflammatory Pathways in Immune Cells
There are no available in vitro studies describing the effects of this compound on pro-inflammatory pathways in immune cells.
Structure Activity Relationships Sar and Pharmacophore Elucidation
Influence of the Hydroxyphenyl Moiety on Biological Activity and Receptor Affinity
The 3-hydroxyphenyl group is a cornerstone of the pharmacophore for many biologically active piperidine (B6355638) derivatives, particularly in the context of opioid receptor antagonists. Research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has unequivocally demonstrated the critical nature of the hydroxyl group's position on the phenyl ring. nih.gov
Key findings include:
Positional Importance : Moving the hydroxyl group from the meta (3-position) to the ortho or para positions results in a significant decrease in both binding affinity and antagonist efficacy at opioid receptors. nih.gov
Necessity of the Hydroxyl Group : Complete removal of the hydroxyl group from the phenyl ring also leads to a substantial loss of activity, underscoring its essential role in receptor interaction, likely through hydrogen bonding. nih.govacs.org
Functional Group Substitution : Replacing the 3-hydroxy group with other functionalities such as amino, urea, acetylamido, or methanesulfonylamido groups diminishes binding affinity and antagonist efficacy compared to the parent hydroxyl compound. nih.gov However, these replacements are generally less detrimental than removing the group entirely or changing its position. nih.gov
In studies of the potent kappa opioid receptor (KOR) antagonist JDTic, which contains a 4-(3-hydroxyphenyl)piperidine (B9838) core, the 3-hydroxyl group was found to be important, but not absolutely essential for high affinity. acs.orgacs.org Analogues where the hydroxyl group was replaced by hydrogen, fluorine, or chlorine unexpectedly retained potent and selective KOR antagonist activity. acs.orgacs.org This suggests that for certain receptor subtypes, the electronic and steric properties of the substituent at this position can be modulated to maintain or even enhance activity. acs.org
Table 1: Effect of Phenyl Ring Substitution on Opioid Receptor Affinity
| Compound Modification | Relative Binding Affinity | Receptor Interaction Notes |
|---|---|---|
| 3-hydroxyphenyl (meta) | High | Serves as a key interaction point, likely via hydrogen bonding. nih.gov |
| 2-hydroxyphenyl (ortho) | Significantly Decreased | Change in position disrupts optimal receptor binding. nih.gov |
| 4-hydroxyphenyl (para) | Significantly Decreased | Change in position disrupts optimal receptor binding. nih.gov |
| Phenyl (no hydroxyl) | Significantly Decreased | Highlights the essential nature of the hydroxyl group for affinity. nih.govacs.org |
| 3-aminophenyl | Decreased | Replacement with other hydrogen-bonding groups reduces but does not abolish affinity. nih.gov |
Impact of Substitutions on the Piperidin-2-one Ring System
Modifications to the piperidin-2-one ring, including the introduction of alkyl groups, substitution on the nitrogen atom, and stereochemical considerations, profoundly influence the compound's pharmacological profile. essaycompany.com
Role of Alkyl Groups (e.g., Methyl, Propyl) at Specific Positions (e.g., 2α, 3, 4)
The addition of alkyl groups to the piperidine ring can have significant effects on conformation, potency, and selectivity. In the well-studied class of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists, the methyl groups at the C-3 and C-4 positions are crucial. ebi.ac.ukrti.orgacs.org
Conformational Effects : Substitution of an alkyl group at the C-3 position of the piperidine ring can cause a slight flattening of the ring, which may serve to decrease gauche interactions between substituents at adjacent positions. essaycompany.com
Potency and Selectivity : For kappa opioid receptor antagonists like JDTic, the trans-3,4-dimethyl substitution pattern on the piperidine ring is a key element of the "message" portion of the molecule, essential for potent and selective kappa antagonist activity. ebi.ac.ukrti.org The presence of these methyl groups helps to correctly orient the 3-hydroxyphenyl group for optimal receptor interaction. nih.gov
Effect of Nitrogen Atom Substituents
In the compound 1-(3-hydroxyphenyl)piperidin-2-one, the nitrogen atom is part of the lactam ring and is directly attached to the hydroxyphenyl moiety. In many related active compounds, the nitrogen is a basic amine and bears various substituents that can dramatically alter activity. acs.org
N-Substituent as a Determinant of Activity : In the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, the N-substituent is a primary determinant of opioid receptor antagonist potency, while the core structure provides the pure antagonist pharmacophore. nih.govnih.gov
Nature of the N-Substituent : Optimal potency is often observed when the N-substituent consists of a phenyl, thiophene (B33073), or cyclohexyl group attached via a three-atom spacer. nih.gov Introducing small alkyl groups like methyl or propyl can also modulate activity. acs.org
Basicity : The basicity of the piperidine nitrogen is a critical factor. In studies comparing alkylamines, amides, and sulfonamides, the electronic properties of the nitrogen atom were shown to be significantly different, affecting its interaction with receptors. mdpi.com For this compound, the nitrogen is non-basic due to its involvement in the amide (lactam) bond, which will fundamentally alter its interaction with targets compared to the more commonly studied basic piperidine analogues.
Significance of Stereochemistry (e.g., Enantiomers, Diastereomers)
The three-dimensional arrangement of atoms is a critical factor in the interaction between a ligand and its receptor. For substituted piperidine rings, stereochemistry often dictates both potency and selectivity. ebi.ac.uk
Enantiomeric and Diastereomeric Specificity : SAR studies on JDTic analogues have highlighted the absolute requirement for specific stereochemistry. The (3R,4R) configuration of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) core is essential for its potent and selective kappa opioid receptor antagonist activity. ebi.ac.ukrti.orgacs.org Other stereoisomers are significantly less active.
Chiral Centers : The introduction of chiral centers on the piperidine ring or its substituents can lead to enantiomers with vastly different biological activities. For instance, in a series of farnesyltransferase inhibitors based on a piperidin-2-one structure, only the (+)-enantiomers displayed potent inhibition. acs.org This stereoselectivity points to a highly specific binding orientation within the receptor pocket where only one enantiomer can achieve the necessary interactions. ebi.ac.uknih.gov
Table 2: Impact of Stereochemistry on Kappa Opioid Receptor Antagonist Activity in JDTic Analogues
| Stereochemistry at Piperidine Core | Kappa Receptor Potency | Significance |
|---|---|---|
| (3R,4R) | High | Optimal configuration for potent and selective antagonism. ebi.ac.ukrti.orgacs.org |
Bioisosteric Replacements of the Hydroxyphenyl Group
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For the 3-hydroxyphenyl group, several bioisosteres have been investigated.
Carboxamide : The carboxamide moiety has been shown to be an effective bioisostere for the phenolic group in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, displaying high affinity for the µ-opioid receptor. nih.gov
Heterocycles : In analogues of JDTic, the 3-hydroxyphenyl ring has been successfully replaced by pyridine (B92270) and thiophene rings. nih.gov Specifically, a 4-methyl-4-(pyridine-3-yl) derivative was found to be a potent and highly selective KOR antagonist, indicating that the nitrogen atom in the pyridine ring can effectively mimic the interactions of the hydroxyl group. nih.gov Tetrazole and acylsulfonamide groups have also been explored as bioisosteres for related acid-containing compounds. researchgate.net
Development of Pharmacophore Models
A pharmacophore model is an abstract description of the molecular features necessary for a drug to recognize and interact with a specific biological target. For the 3-hydroxyphenyl-piperidine scaffold, several key features have been identified.
Key Interaction Points : A typical pharmacophore model for opioid antagonists based on this scaffold includes a protonated nitrogen center and a phenolic hydroxyl group, which are crucial for anchoring the ligand in the receptor binding pocket. nih.gov The distance between these two points is critical.
Hydrophobic and Steric Features : The models often include specific hydrophobic regions that accommodate the piperidine ring and its substituents. The stereochemistry of substituents, such as the (3R,4R)-dimethyl groups in JDTic, defines a specific three-dimensional shape that must be complementary to the receptor surface. d-nb.info
The "Message-Address" Concept : For complex molecules like JDTic, the "message-address" concept has been proposed. ebi.ac.ukrti.orgacs.org In this model, the (3R,4R)-3,4-dimethyl-4-(hydroxyphenyl)piperidinyl group represents the "message" that confers the primary antagonist activity. The N-substituent, containing additional functional groups like a second basic amine and a phenol, constitutes the "address" that fine-tunes the selectivity and potency, particularly for the kappa opioid receptor. ebi.ac.ukrti.orgacs.org
Identification of Key Pharmacophoric Features
The pharmacophore for the N-substituted 4-(3-hydroxyphenyl)piperidine class of compounds is well-defined, particularly for their interaction with opioid receptors. nih.govwustl.edu The essential features, identified through extensive SAR studies, include a combination of hydrogen bond donors and acceptors, an aromatic center, and a hydrophobic centroid, all arranged in a specific three-dimensional orientation.
The 3-hydroxyphenyl group is a cornerstone of the pharmacophore. The phenolic hydroxyl group serves as a crucial hydrogen bond donor , interacting with key residues in the receptor binding pocket. nih.gov The aromatic ring itself acts as a hydrophobic center and engages in π-π stacking or hydrophobic interactions. nih.gov The position of the hydroxyl group at the meta-position of the phenyl ring is often optimal for potency.
The piperidine ring serves as a central scaffold, and its conformation is critical for activity. Studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives have shown that a chair conformation with the 3-hydroxyphenyl group in an equatorial orientation is crucial for their opioid antagonist properties. nih.govnih.govacs.org This specific conformation properly orients the other pharmacophoric elements for optimal receptor interaction.
A key feature in the highly active N-substituted piperidine analogs is a basic nitrogen atom . This nitrogen is typically protonated at physiological pH and forms a critical ionic interaction or hydrogen bond with an acidic residue (e.g., Asp) in the opioid receptor binding site. It is important to note that in the case of this compound, this basic nitrogen is replaced by a lactam (amide) functionality. While the carbonyl oxygen of the lactam can act as a hydrogen bond acceptor , the nitrogen is non-basic, which represents a fundamental difference that would significantly alter its interaction profile with targets like opioid receptors.
The N-substituent on the piperidine nitrogen provides another point of interaction and can be tailored to modulate potency, selectivity, and pharmacokinetic properties. nih.govwustl.edu These substituents often introduce additional hydrophobic and/or hydrogen bonding features.
| Feature | Role in N-substituted 4-(3-hydroxyphenyl)piperidine Analogs | Potential Role in this compound |
| 3-Hydroxyphenyl Group | Hydrogen bond donor (hydroxyl) and hydrophobic interactions (aromatic ring). | Likely retained; crucial for anchoring in a binding pocket. |
| Aromatic Center | Engages in π-π stacking or hydrophobic interactions. | Likely retained; provides a key interaction point. |
| Piperidine Ring | Scaffold to orient functional groups; chair conformation is key. | Scaffold function retained, but electronic properties altered by the adjacent carbonyl. |
| Basic Nitrogen | Forms a critical ionic interaction/hydrogen bond. | Absent. Replaced by a non-basic lactam nitrogen. |
| Lactam Carbonyl | Not applicable. | Can act as a hydrogen bond acceptor. |
| Hydrophobic Centroids | Provided by the aromatic ring and alkyl groups (e.g., 3,4-dimethyl). | Provided by the aromatic ring and the aliphatic part of the piperidinone ring. |
Studies on analogs where the methyl groups at the 3 and 4 positions of the piperidine ring are removed have demonstrated that these groups are not strictly necessary to produce potent and selective κ opioid receptor antagonists, though they do influence the activity profile. nih.govnih.govnih.gov This suggests that the core 4-(3-hydroxyphenyl)piperidine scaffold is the primary bearer of the essential pharmacophoric information.
Ligand-Based Pharmacophore Generation
In the absence of a known receptor structure, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. For the N-substituted 4-(3-hydroxyphenyl)piperidine class of opioid antagonists, a ligand-based model would be derived from potent and selective compounds like Alvimopan and JDTic. wustl.eduacs.org
The generation process typically involves:
Selection of a training set: A diverse set of active ligands with known biological activities is chosen.
Conformational analysis: The flexible molecules are modeled in their different possible low-energy conformations.
Feature identification: Common pharmacophoric features such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups are identified.
Alignment and hypothesis generation: The molecules are aligned based on these features to generate one or more pharmacophore hypotheses. Each hypothesis is a 3D arrangement of these features.
Validation: The best hypothesis is selected based on its ability to correctly identify other known active compounds from a database and exclude inactive ones.
A ligand-based pharmacophore model for this class of opioid antagonists would invariably include:
An aromatic ring feature (AR) from the phenyl group.
A hydrogen bond donor feature (HBD) from the 3-hydroxyl group.
A positive ionizable feature (PI) representing the protonated piperidine nitrogen.
One or more hydrophobic features (HY) representing the piperidine ring and parts of the N-substituent.
The spatial relationship between the aromatic ring, the hydroxyl group, and the basic nitrogen is a critical component of such a model.
Structure-Based Pharmacophore Derivation
Structure-based pharmacophore models are derived from the 3D structure of a ligand-target complex, typically determined by X-ray crystallography or NMR. researchgate.net This approach provides a more precise understanding of the key interactions that are necessary for binding.
The development of the potent and selective κ-opioid receptor (KOR) antagonist JDTic, which is based on the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, was instrumental in obtaining a high-resolution crystal structure of the human KOR. nih.govwustl.edu The analysis of the JDTic-KOR complex reveals the specific interactions that define the structure-based pharmacophore for KOR antagonism.
Key interactions observed in such a structure-based model include:
The phenolic hydroxyl group of the ligand acting as a hydrogen bond donor to a specific residue in the receptor.
The protonated nitrogen of the piperidine ring forming an ionic bond with an acidic residue, such as an aspartic acid (Asp) residue, which is a common feature in opioid receptor binding.
The aromatic ring fitting into a hydrophobic pocket and potentially forming π-π stacking interactions with aromatic residues like tyrosine (Tyr) or tryptophan (Trp).
The N-substituent extending into another sub-pocket of the receptor, contributing to affinity and selectivity.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein target.
Ligand-Target Protein Interactions and Binding Modes
There are no specific studies detailing the ligand-target protein interactions or binding modes for 1-(3-hydroxyphenyl)piperidin-2-one. Research on analogous compounds, such as other piperidine-based molecules, often investigates interactions with targets like aminergic G protein-coupled receptors (GPCRs) or sigma receptors. nih.govnih.govmdpi.com These studies typically identify key interactions, such as hydrogen bonds and electrostatic interactions with specific amino acid residues in the protein's binding site. For example, the protonatable nitrogen in the piperidine (B6355638) ring of some ligands is shown to interact with conserved aspartate residues in GPCRs. nih.govmdpi.com However, without specific docking studies for this compound, its potential protein targets and binding interactions remain speculative.
Prediction of Binding Affinity
Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. researchgate.net While studies on related molecules report predicted binding affinities against various protein targets, no such data exists for this compound in the available literature.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules.
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a widely used method for optimizing the three-dimensional structure of a molecule to its lowest energy state. tandfonline.comresearchgate.netripublication.com This process provides accurate information on bond lengths, bond angles, and dihedral angles. While DFT has been applied to a vast number of organic molecules, including various piperidin-4-one and chalcone (B49325) derivatives, specific studies optimizing the geometry of this compound are absent from the reviewed sources. tandfonline.comresearchgate.net
Calculation of Quantum Chemical Descriptors (e.g., Hardness, Softness, Electronegativity, Electrophilicity)
From the results of DFT calculations, various quantum chemical descriptors can be derived. These include chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), which help in describing a molecule's stability and reactivity. researchgate.netripublication.com For instance, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one calculated these parameters to understand its chemical behavior. researchgate.net Unfortunately, no published data provides these descriptors for this compound.
Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential Surfaces
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy gap between them is a critical parameter for determining molecular reactivity. tandfonline.comresearchgate.net The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.netripublication.com Although these analyses are standard in computational studies of novel compounds, specific HOMO-LUMO energy values and MEP maps for this compound have not been reported. tandfonline.comresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand like this compound and its analogs interact with a receptor over time. These simulations can reveal the stability of the ligand-receptor complex and pinpoint key amino acid interactions that are crucial for binding.
While direct MD simulation studies on this compound are not extensively published, research on structurally related piperidine and piperazine (B1678402) derivatives offers significant insights. For instance, MD simulations have been employed to study piperidine derivatives targeting aminergic G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govacs.orgmdpi.com In one such study, a piperidine carboxamide derivative, D2AAK4, was shown to form stable interactions within the binding pockets of dopamine D1, D2, and D3 receptors over 200-nanosecond simulations. nih.gov The primary anchoring point was an electrostatic interaction between the ligand's protonatable nitrogen and a conserved aspartate residue (Asp 3.32), an interaction maintained 100% of the simulation time for all three receptors. nih.gov
Further analysis of the D2AAK4 simulations revealed specific interactions that contribute to its binding profile:
At the D1 receptor: Hydrogen bonds with Lys 81 (2.60) were maintained for 81% of the simulation. nih.gov
At the D2 receptor: Hydrogen bonds with Ser 193 (5.43) were present for 54% of the time, complemented by π-π stacking with Phe 390 (6.52). nih.gov
At the D3 receptor: A hydrogen bond with Ser 192 (5.43) was maintained for 48% of the simulation. nih.gov
In another study, MD simulations of a fluorinated piperazine analog, FEt-PPZ, targeting the sigma-1 receptor (σ1R) showed excellent stability over a 50 ns period, with a low root mean square deviation (RMSD) of 2 Å. rsc.org This stability is indicative of a strong and persistent binding mode. rsc.org Such simulations are crucial for confirming the binding poses predicted by initial docking studies and for understanding the dynamic nature of the interactions that stabilize the ligand in the receptor's active site. benthamdirect.comnih.govnih.gov
These examples underscore the power of MD simulations to elucidate the precise and dynamic interactions between piperidine-based ligands and their receptors, providing a foundational understanding for the rational design of new therapeutic agents based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and identify the key structural features that influence potency.
For piperidine-based compounds, numerous QSAR studies have been conducted to guide the development of inhibitors for various targets. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which analyze the steric, electrostatic, and hydrophobic fields of a molecule.
A 3D-QSAR study on a series of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors produced robust CoMFA and CoMSIA models. benthamdirect.comresearchgate.netarabjchem.org The statistical significance of these models, detailed in the table below, indicates their high predictive power. benthamdirect.com The resulting 3D contour maps from these analyses highlighted that modifications to the steric, electrostatic, and hydrophobic properties of the derivatives could significantly enhance their biological activity. researchgate.net
Similarly, a QSAR study on piperidine derivatives as CCR5 antagonists utilized various chemometric tools to develop predictive models. tandfonline.com Another comparative QSAR analysis was performed on 3,5-bis(arylidene)-4-piperidone derivatives, which are potent cytotoxic agents. nih.govbrieflands.com This study found that molecular density and specific topological and geometrical indices were crucial factors in determining the cytotoxic properties of these compounds. nih.govbrieflands.com
| Model | Target | q² | r² | r²_pred | Reference |
|---|---|---|---|---|---|
| CoMFA | Akt Inhibitors | 0.631 | 0.951 | - | benthamdirect.com |
| CoMSIA | Akt Inhibitors | 0.663 | 0.966 | - | benthamdirect.com |
| CoMFA | ALK Inhibitors | 0.715 | 0.993 | 0.744 | researchgate.net |
| CoMSIA | ALK Inhibitors | 0.620 | 0.986 | 0.570 | researchgate.net |
| GA-PLS | Cytotoxicity (L1210) | - | - | 0.94 | nih.govbrieflands.com |
These studies demonstrate that the aryl and piperidone components of the scaffold are critical for activity. Modifications to the substitution pattern on the phenyl ring and alterations to the piperidone core can significantly impact interactions with the target, providing a clear path for optimizing lead compounds.
Virtual Screening Approaches for Novel Ligand Identification
Virtual screening (VS) is a powerful computational technique for identifying promising new ligands from vast chemical libraries. wikipedia.org This approach can be either ligand-based, using the structure of a known active compound, or structure-based, utilizing the 3D structure of the biological target. researchgate.netnih.govnih.gov For scaffolds like this compound, VS has been instrumental in discovering novel compounds with desired pharmacological profiles.
The sigma-1 receptor (σ1R), a target for many piperidine derivatives, has been a focus of VS campaigns. nih.govnih.govunimi.it In one notable effort, a structure-based virtual screen of over 6 million compounds was performed using the crystal structure of the σ1R. nih.gov This high-throughput docking campaign led to the selection of 13 top-scoring candidates for experimental testing, of which 8 were confirmed as high-affinity binders (KD < 1 μM), demonstrating a remarkable success rate of over 60%. nih.gov
Similarly, a virtual screening campaign aimed at discovering new dopamine D2 receptor ligands identified a piperidine-containing compound, D2AAK4, as a promising multi-target hit from a library of 6.5 million molecules. nih.gov This highlights the utility of VS in identifying compounds that can interact with multiple targets, a desirable trait for treating complex diseases like schizophrenia. nih.gov
The general workflow for such a screening process often involves a tiered approach:
Library Preparation: Large databases of compounds (e.g., ZINC, in-house libraries) are prepared for docking.
Receptor Preparation: The 3D structure of the target protein is prepared, and a binding site (grid box) is defined. researchgate.net
Docking: The compound library is docked into the receptor's binding site using software like AutoDock Vina or Glide. researchgate.netnih.gov
Filtering and Selection: The top-scoring compounds are selected based on their predicted binding affinity and are often clustered by structural similarity to ensure chemical diversity.
Experimental Validation: The selected hits are purchased or synthesized and then tested in biological assays to confirm their activity.
This methodology allows researchers to efficiently sift through millions of potential candidates to find novel molecules based on the this compound scaffold for further development.
X-ray Crystallography of Compound-Receptor Complexes for Structural Insights
X-ray crystallography provides definitive, high-resolution structural information about how a compound binds to its receptor. iucr.org It reveals the precise conformation of the ligand and the intricate network of interactions within the binding pocket. While a crystal structure of this compound itself complexed with a receptor is not available, studies on related piperidone derivatives have provided crucial insights into their binding modes.
Crystallographic studies are essential for confirming the conformation of the piperidine ring, which is often a critical determinant of biological activity. iucr.orgbakhtiniada.ruresearchgate.net For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, X-ray analysis confirmed that the piperidine ring adopts a chair conformation, with the 4-(3-hydroxyphenyl) group oriented equatorially. acs.org This orientation is believed to be responsible for the pure opioid antagonist activity of this class of compounds. acs.org
In contrast, the crystal structure of a different piperidin-2-one derivative revealed that the piperidine ring adopts a twisted half-chair conformation, demonstrating the conformational flexibility of this scaffold depending on its substitution pattern. iucr.org
The table below summarizes crystallographic data for several piperidine derivatives, illustrating the kind of detailed structural information obtained from these studies.
| Compound | Crystal System | Space Group | Key Conformation Feature | Reference |
|---|---|---|---|---|
| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | Triclinic | P-1 | Piperidin-4-one ring analysis | ijitee.org |
| 3-chloro-2,6-bis-(4-methoxy-phenyl)-3-methyl-piperidin-4-one | Monoclinic | P21/c | Piperidin-4-one ring analysis | ijitee.org |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | - | - | Chair conformation | iucr.org |
| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Triclinic | P1̅ | Dual (chair and twisted boat) | bakhtiniada.ru |
| Dispirooxindolopyrrolidine-piperidone derivative | Monoclinic | P21 | Confirmed absolute configuration | mdpi.com |
These structural snapshots are invaluable for validating and refining computational models, such as those from docking and MD simulations, and provide a solid foundation for structure-based drug design efforts targeting the this compound chemical space.
Metabolic Studies Preclinical Research Models
Identification of Primary Metabolic Pathways
Phase I metabolism of 1-(3-hydroxyphenyl)piperidin-2-one involves several key oxidative and hydrolytic reactions.
Hydroxylation is a significant metabolic pathway for many piperidine-containing compounds. In preclinical studies involving similar structures, hydroxylation has been observed to occur on the piperidine (B6355638) ring. For instance, studies on other fentanyl analogs have demonstrated hydroxylation at various positions of the piperidine ring. frontiersin.org This process introduces a hydroxyl group, increasing the compound's polarity. A similar process is seen in the metabolism of 3-hydroxyphencyclidine, which undergoes mono-hydroxylation on the piperidine ring. who.int For this compound, it is plausible that hydroxylation occurs on the piperidine ring, as well as potentially on the phenyl ring, although specific metabolites have not been detailed in available preclinical reports. The introduction of a hydroxyl group can also occur on other parts of the molecule, such as the hydroxyphenyl ring, as seen in the metabolism of traxoprodil (B148271). nih.gov
Oxidative N-dealkylation is a common metabolic pathway for compounds containing an N-alkyl group. This process involves the enzymatic removal of an alkyl group from a nitrogen atom. While this compound does not have an N-alkyl group, this pathway is highly relevant for many of its derivatives and other piperidine-based compounds. For example, N-dealkylation is a principal metabolic route for fentanyl and its analogs, catalyzed by cytochrome P450 enzymes. frontiersin.orgnih.gov In the case of 3-hydroxyphencyclidine, N-dealkylation is also a documented Phase I metabolic process. who.int
The formation of N-oxides is another potential metabolic pathway for this compound. This reaction involves the oxidation of the nitrogen atom within the piperidine ring. The formation of N-oxides has been reported for other piperidine-containing compounds, such as certain fentanyl analogs, where oxidation can occur at the piperidine nitrogen. frontiersin.orgnih.gov This biotransformation leads to a more polar metabolite that can be more readily excreted.
Hydrolysis represents a key metabolic transformation for compounds containing ester or amide linkages. wdh.ac.id For this compound, the lactam (cyclic amide) structure within the piperidin-2-one ring is a potential site for hydrolysis. While specific studies on the hydrolytic stability of this exact compound are not extensively detailed, the hydrolysis of amide bonds is a known metabolic pathway. uclan.ac.uknih.gov For instance, the hydrolysis of the amide linkage is a metabolic route for some fentanyl analogs. frontiersin.org
Phase II Metabolic Reactions (e.g., Glucuronide and Sulfate (B86663) Conjugate Formation)
Following Phase I metabolism, the resulting metabolites, as well as the parent compound if it contains a suitable functional group, can undergo Phase II conjugation reactions. For this compound, the presence of a hydroxyl group on the phenyl ring makes it a prime candidate for glucuronidation and sulfation.
Glucuronide Conjugation: O-glucuronidation is a major Phase II metabolic pathway for phenolic compounds. arkat-usa.org In this reaction, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that can be easily eliminated from the body. arkat-usa.orgresearchgate.net The metabolism of 3-hydroxyphencyclidine, a structurally related compound, prominently features O-glucuronidation. who.int Similarly, the glucuronide conjugate of traxoprodil was identified as a major circulating component in rats. nih.gov
Sulfate Conjugation: Sulfate conjugation is another important Phase II pathway for phenols. arkat-usa.orgresearchgate.net This reaction, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. This also results in a more polar and readily excretable metabolite. The formation of sulfate conjugates has been observed in the metabolism of 3-hydroxyphencyclidine. who.int
In Silico Prediction of Metabolic Fate
In silico models are increasingly used to predict the metabolic fate of new chemical entities, helping to identify potential metabolites and the enzymes responsible for their formation. nih.govljmu.ac.uk These computational tools utilize algorithms and databases of known metabolic reactions to predict the likelihood of various biotransformations.
For this compound, in silico tools can predict sites of metabolism by considering factors such as the reactivity of different atoms and the accessibility of functional groups to metabolic enzymes. dergipark.org.trresearchgate.net For instance, the phenolic hydroxyl group would be predicted as a primary site for Phase II conjugation (glucuronidation and sulfation). The piperidine ring and the benzylic positions would be highlighted as potential sites for cytochrome P450-mediated oxidation, leading to hydroxylation. nih.gov While these predictions provide valuable initial insights, they require experimental verification through in vitro and in vivo studies.
Table of Potential Metabolic Pathways for this compound:
| Metabolic Reaction | Description | Potential Metabolites |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the piperidine or phenyl ring. | Hydroxylated piperidine derivatives, dihydroxylated phenyl derivatives. |
| N-Oxide Formation | Oxidation of the nitrogen atom in the piperidine ring. | This compound N-oxide. |
| Lactam Hydrolysis | Cleavage of the amide bond in the piperidin-2-one ring. | 5-amino-5-(3-hydroxyphenyl)pentanoic acid. |
| O-Glucuronidation | Conjugation of glucuronic acid to the phenolic hydroxyl group. | 1-(3-O-glucuronylphenyl)piperidin-2-one. |
| O-Sulfation | Conjugation of a sulfate group to the phenolic hydroxyl group. | 1-(3-O-sulfophenyl)piperidin-2-one. |
An article focusing on the preclinical metabolic studies of the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific data on the in vitro metabolism and preliminary pharmacokinetic properties of this compound have not yielded any direct research findings.
While studies on structurally related compounds, such as derivatives of 3-hydroxyphencyclidine and various N-substituted 4-(3-hydroxyphenyl)piperidines, are available, this information is not directly applicable to this compound. For instance, a report from the World Health Organization on 3-hydroxyphencyclidine indicated that it undergoes metabolic processes including mono-hydroxylation on the piperidine ring and demonstrates significant penetration of the central nervous system. who.int Additionally, research on certain N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine analogues has highlighted challenges with extensive first-pass metabolism related to the 3-hydroxyphenyl group. nih.gov
However, without specific studies on this compound, any discussion of its metabolic fate or pharmacokinetic profile would be speculative and would not meet the required standards of scientific accuracy. The creation of detailed data tables as requested is therefore not possible.
Further research and publication of preclinical data specifically for this compound are necessary before a comprehensive and accurate article on its metabolic and pharmacokinetic characteristics can be composed.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes
The development of efficient and versatile methods for synthesizing N-substituted lactams, including piperidinones, is a significant area of ongoing research. acs.org Current strategies often involve multi-component reactions and catalytic processes to construct the core heterocyclic structure.
Future efforts in the synthesis of 1-(3-hydroxyphenyl)piperidin-2-one and its analogs are likely to focus on:
Catalytic Cascade Reactions: The use of catalysts like aluminum triflate (Al(OTf)₃) has shown promise in promoting cascade cyclization and ionic hydrogenation reactions to form piperidones from nitrogen-substituted ketoamides. acs.org Further exploration of different catalysts and reaction conditions could lead to more efficient and stereoselective synthetic pathways.
Asymmetric Synthesis: Achieving specific stereoisomers is often crucial for pharmacological activity. The development of asymmetric synthesis methods, such as those involving chiral catalysts or desymmetrization approaches, will be vital for producing enantiomerically pure derivatives of this compound. mdpi.com
One-Pot Procedures: Combining multiple reaction steps into a single, one-pot process offers advantages in terms of efficiency and reduced waste. Researchers are exploring one-pot cyclization/reduction cascades and other multi-component strategies to streamline the synthesis of piperidine-based structures. mdpi.comthieme-connect.com
Novel Cyclization Strategies: The intramolecular cyclization of various substrates, including those involving alkenes and radical intermediates, presents another avenue for constructing the piperidinone ring. mdpi.com Techniques like gold-catalyzed oxidative amination and radical cyclization are being investigated to create diverse piperidine (B6355638) derivatives. mdpi.com
Deepening Understanding of Molecular Mechanisms at Specific Targets
While the broad biological potential of piperidine derivatives is recognized, a more profound understanding of how this compound and its analogs interact with specific molecular targets is necessary. clinmedkaz.org This involves moving beyond initial predictions of activity to detailed mechanistic studies.
Key research directions include:
Target Identification and Validation: In silico tools can predict potential protein targets, but these predictions require experimental validation. clinmedkaz.org Techniques such as radioligand binding assays and functional assays are essential to confirm the affinity and efficacy of these compounds at specific receptors, enzymes, or ion channels. nih.govacs.org
Elucidating Structure-Activity Relationships (SAR): Systematic modification of the this compound scaffold and subsequent biological testing can reveal which structural features are critical for activity at a particular target. rti.orgebi.ac.uknih.gov For instance, studies on related compounds have shown that the stereochemistry of the piperidine ring and the nature and position of substituents on the phenyl ring can significantly impact potency and selectivity. nih.govresearchgate.net
Probing Allosteric Modulation: Some piperidine derivatives have been shown to act as allosteric modulators, binding to a site on a receptor that is distinct from the primary (orthosteric) binding site. researchgate.net Investigating whether this compound or its derivatives can act as allosteric modulators of their targets could open up new therapeutic possibilities.
Advanced SAR and Pharmacophore Refinement
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For this compound, advanced SAR and pharmacophore modeling will be crucial for designing more potent and selective analogs.
Future research in this area will likely involve:
Three-Dimensional Quantitative SAR (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) can generate 3D models that visualize the regions around a molecule where steric and electrostatic properties are correlated with biological activity. arabjchem.org This can guide the design of new derivatives with improved properties.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. acs.orgnih.gov By creating and refining pharmacophore models based on known active compounds, researchers can virtually screen large chemical libraries to identify novel molecules with the desired activity profile. longdom.org
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a target and then growing or linking them to create a more potent lead compound. This can be a powerful strategy for exploring the chemical space around the this compound scaffold. researchgate.net
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how a compound affects a biological system. nih.govembl.de
Key aspects of this research direction include:
Systems Biology Approaches: Systems biology aims to understand the complex interactions within biological systems. nih.govdrugtargetreview.com By applying systems biology principles, researchers can analyze how a compound perturbs entire cellular networks, rather than just a single target. frontiersin.org This can help to identify not only the primary mechanism of action but also potential off-target effects and mechanisms of resistance. drugtargetreview.com
Predicting Drug Responses and Toxicity: Integrating multi-omics data can help in developing models that predict how different cell types or individuals will respond to a particular compound. nih.gov This can also aid in the early identification of potential toxicities, a major cause of drug development failure. embl.de
Biomarker Discovery: Multi-omics profiling can lead to the discovery of biomarkers that can be used to monitor the efficacy of a drug or to identify patients who are most likely to benefit from a particular treatment. nih.gov
Development of Predictive Computational Models for Potency and Selectivity
Computational modeling plays an increasingly important role in modern drug discovery. The development of accurate predictive models for the potency and selectivity of this compound derivatives can significantly accelerate the drug development process.
Future efforts in this area will focus on:
Machine Learning and Deep Learning: Advanced machine learning and deep learning algorithms can be trained on large datasets of chemical structures and biological activities to create models that can predict the properties of new, untested compounds. nih.gov
Molecular Docking and Dynamics Simulations: Molecular docking simulations can predict the binding mode of a ligand to its target protein, providing insights into the key interactions that are responsible for binding affinity. researchgate.netnih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time and to understand the dynamic nature of their interaction. nih.gov
ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. bohrium.comdovepress.com This allows researchers to prioritize compounds with favorable drug-like properties for further development.
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel drugs to address a wide range of diseases.
Q & A
Q. What are the established synthetic pathways for 1-(3-hydroxyphenyl)piperidin-2-one, and how can reaction yields be optimized?
The synthesis of this compound typically involves condensation reactions between substituted benzaldehydes and cyclic amines. For example, analogous compounds like 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one are synthesized via Claisen-Schmidt condensation using ethanol as a solvent and thionyl chloride as a catalyst . Optimization strategies include:
- Temperature control : Maintaining reflux conditions (~78°C for ethanol) to enhance reaction kinetics.
- Catalyst selection : Acidic catalysts (e.g., thionyl chloride) improve electrophilic aromatic substitution.
- Purification : Flash column chromatography (SiO₂, gradient elution with ethyl acetate/petroleum ether) resolves byproducts, as demonstrated in the purification of related piperidin-2-one derivatives .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
X-ray crystallography is critical for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and twin correction .
- Validation : Compare derived metrics (e.g., triclinic space group P1 with cell constants a = 9.851 Å, b = 10.755 Å for analogous compounds) to theoretical models .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve ambiguities in characterizing this compound’s tautomeric forms?
- Dynamic NMR (DNMR) : Monitors proton exchange between keto-enol tautomers in deuterated DMSO. For example, temperature-dependent shifts in hydroxyl protons (~δ 10–12 ppm) indicate tautomeric equilibria.
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1184 for C₁₁H₁₃NO₂) and isotopic patterns to rule out impurities .
- Infrared (IR) spectroscopy : Detects carbonyl stretches (~1680–1720 cm⁻¹) and hydroxyl vibrations (~3200–3500 cm⁻¹) to differentiate tautomers .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Docking studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase-2) based on binding affinity (ΔG < −7 kcal/mol).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from in vitro assays. For instance, electron-withdrawing groups on the phenyl ring enhance anti-inflammatory activity in related piperidin-2-one analogs .
- Molecular dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess conformational flexibility .
Q. What experimental strategies address contradictions in biological activity data for piperidin-2-one derivatives?
- Dose-response assays : Replicate IC₅₀ measurements across multiple cell lines (e.g., HEK-293 vs. HeLa) to identify cell-type-specific effects.
- Metabolic stability tests : Use liver microsomes (human or murine) to quantify half-life (t₁/₂) differences due to cytochrome P450-mediated oxidation .
- Isosteric replacement : Substitute the 3-hydroxyphenyl group with bioisosteres (e.g., 3-aminophenyl) to mitigate off-target interactions, as seen in structural analogs .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Piperidin-2-one Derivatives
| Parameter | Value (Example from ) |
|---|---|
| Space group | P1 |
| Unit cell dimensions | a = 9.851 Å, b = 10.755 Å, c = 10.864 Å |
| α, β, γ angles | 117.573°, 106.099°, 97.322° |
| Resolution range | 0.84–1.21 Å |
Q. Table 2. Synthetic Optimization Parameters
| Variable | Optimal Condition (from ) |
|---|---|
| Solvent | Ethanol (reflux) |
| Catalyst | Thionyl chloride (0.05–0.1 equiv) |
| Purification | SiO₂ column (0–36% ethyl acetate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
